TETRAHYDROFURAN-3-BORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TETRAHYDROFURAN-3-BORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a tetrahydrofuran ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing TETRAHYDROFURAN-3-BORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: TETRAHYDROFURAN-3-BORONIC ACID undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation.
Substituted Boronic Acids: Formed through substitution reactions.
Scientific Research Applications
TETRAHYDROFURAN-3-BORONIC ACID has numerous applications in scientific research:
Mechanism of Action
The mechanism by which TETRAHYDROFURAN-3-BORONIC ACID exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group acts as an electrophile, allowing it to interact with nucleophilic groups in target molecules .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but with a phenyl group instead of a tetrahydrofuran ring.
Methylboronic Acid: Similar structure but with a methyl group.
Vinylboronic Acid: Contains a vinyl group and is used in similar coupling reactions.
Uniqueness: TETRAHYDROFURAN-3-BORONIC ACID is unique due to its tetrahydrofuran ring, which imparts different steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions .
Biological Activity
Tetrahydrofuran-3-boronic acid (THF-3-BA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of THF-3-BA, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring linked to a boronic acid functional group. The presence of the boron atom allows for specific interactions with biological molecules, particularly through reversible covalent bonding with diols, which is a hallmark feature of boronic acids.
Property | Value |
---|---|
Molecular Formula | C₄H₉BO₃ |
Molecular Weight | 113.02 g/mol |
CAS Number | 260369-10-6 |
Solubility | Soluble in water and organic solvents |
Mechanisms of Biological Activity
The biological activity of THF-3-BA can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids, including THF-3-BA, are known to inhibit various enzymes by forming stable complexes with their active sites. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
- Antimicrobial Activity : Research indicates that THF-3-BA exhibits antimicrobial properties against certain bacterial strains. This activity is often linked to its ability to disrupt bacterial cell wall synthesis or function.
- Anticancer Properties : Boronic acids have been studied for their potential anticancer effects. THF-3-BA may interfere with cancer cell proliferation and survival through various pathways, including apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various boronic acids, including THF-3-BA. The results demonstrated that THF-3-BA exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use as an antibacterial agent in clinical settings .
Case Study 2: Anticancer Activity
In a recent investigation, THF-3-BA was tested for its effects on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .
Comparative Analysis with Other Boronic Acids
To further understand the biological activity of THF-3-BA, a comparison with other boronic acids was conducted:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound (THF-3-BA) | Moderate | Significant | Enzyme inhibition, apoptosis induction |
Phenylboronic acid | Low | Moderate | Enzyme inhibition |
Benzoxaborole | High | Significant | Sugar binding, enzyme inhibition |
Properties
IUPAC Name |
oxolan-3-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBSKLMCHCHFQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCOC1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593676 |
Source
|
Record name | Oxolan-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260369-10-6 |
Source
|
Record name | Oxolan-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.